Ácido PTH-glutámico

Descripción general

Descripción

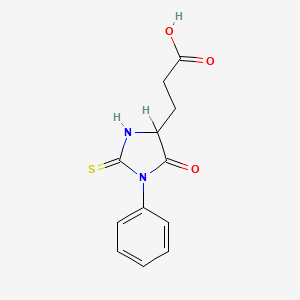

4-Imidazolidinepropanoic acid, 5-oxo-1-phenyl-2-thioxo- is a useful research compound. Its molecular formula is C12H12N2O3S and its molecular weight is 264.3 g/mol. The purity is usually 95%.

The exact mass of the compound 4-Imidazolidinepropanoic acid, 5-oxo-1-phenyl-2-thioxo- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96413. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Imidazolidinepropanoic acid, 5-oxo-1-phenyl-2-thioxo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Imidazolidinepropanoic acid, 5-oxo-1-phenyl-2-thioxo- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Secuenciación de proteínas

El ácido PTH-glutámico se utiliza en el proceso de degradación de Edman, un método de secuenciación de proteínas . Esta técnica implica la eliminación gradual de aminoácidos desde el extremo N-terminal de una cadena peptídica. Los aminoácidos eliminados se convierten en sus derivados de feniltiohidantoína (PTH), que se pueden identificar mediante cromatografía líquida de alta resolución (HPLC). Esta aplicación es fundamental para comprender la estructura y la función de las proteínas.

Cromatografía analítica

El compuesto es un estándar en sistemas HPLC para el análisis de aminoácidos PTH . La columna HPLC Thermo Scientific Hypersil GOLD, por ejemplo, está diseñada específicamente para mejorar el análisis de aminoácidos PTH, ofreciendo una sensibilidad y resolución mejoradas.

Microsecuenciación

El ácido PTH-glutámico juega un papel en las técnicas de microsecuenciación, que son adecuadas para analizar cantidades muy pequeñas de proteínas y péptidos . El análisis HPLC de aminoácidos PTH es el único método que proporciona la sensibilidad y los datos cuantitativos necesarios a nivel picomolar, lo que lo hace indispensable para las aplicaciones de microsecuenciación.

Investigación terapéutica

Los compuestos que contienen imidazol, como el ácido PTH-glutámico, prometen en la investigación terapéutica debido a su amplia gama de actividades biológicas. Se ha encontrado que exhiben propiedades antitumorales, antivirales y antiinflamatorias .

Ciencia de materiales

En la ciencia de materiales, el ácido PTH-glutámico se puede utilizar para sintetizar compuestos novedosos con aplicaciones potenciales en el desarrollo de fármacos y otras áreas de síntesis química .

Investigación bioquímica

El ácido PTH-glutámico está involucrado en la investigación bioquímica, particularmente en el estudio del metabolismo de los aminoácidos y las reacciones enzimáticas donde los derivados del ácido glutámico juegan un papel .

Mecanismo De Acción

Target of Action

Phenylthiohydantoin-glutamic Acid, also known as Pth-glutamic acid, primarily targets the parathyroid hormone (PTH) receptors . PTH is a polypeptide secreted by the parathyroid chief cells and has been found to be an effective therapeutic protein for the treatment of osteoporosis . PTH, as an anabolic agent and a potent regulator of ionized calcium and phosphate, plays a pivotal role in maintaining active vitamin D metabolite levels in the circulating blood .

Mode of Action

The biological actions of Pth-glutamic acid are mediated through binding to at least two distinct high-affinity cell-surface receptors specific for the N-terminal and C-terminal regions of the molecule, both of which are required for normal bone metabolism . PTH is synthesized from larger precursor polypeptides—prepro-PTH and pro-PTH. Upon its release, PTH is primarily cleaved by liver and kidney cells into an active N-terminal fragment and an inactive C-terminal fragment .

Biochemical Pathways

Pth-glutamic acid is involved in the synthesis of γ-PGA, a high molecular weight polymer, by microorganisms and secreted into the extracellular space . This polymer has been widely used in various fields, including food, biomedical, and environmental fields . The γ-PGA synthetase gene cluster, glutamate racemase, and other enzymes are involved in the synthesis of γ-PGA .

Pharmacokinetics

High-performance liquid chromatography (HPLC) on reverse-phase, silica-based supports provides rapid, sensitive, quantitative analysis of Phenylthiohydantoin-glutamic Acid formed during the Edman degradation of proteins and peptides .

Result of Action

The principal function of Pth-glutamic acid is to elevate the plasma ionized calcium concentration, hence serving as a calcium-raising factor . Pth-glutamic acid accomplishes this by influencing bone and renal tubular reabsorption of calcium and increasing intestinal absorption .

Propiedades

IUPAC Name |

3-(5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3S/c15-10(16)7-6-9-11(17)14(12(18)13-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,18)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULKNJYDXLYMGFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(NC2=S)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601213608 | |

| Record name | 5-Oxo-1-phenyl-2-thioxo-4-imidazolidinepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601213608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5624-27-1 | |

| Record name | 5-Oxo-1-phenyl-2-thioxo-4-imidazolidinepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5624-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Imidazolidinepropionic acid, 5-oxo-1-phenyl-2-thioxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005624271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5624-27-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96413 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Oxo-1-phenyl-2-thioxo-4-imidazolidinepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601213608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-oxo-1-phenyl-2-thioxoimidazolidine-4-propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.597 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is identifying PTH-glutamic acid important in this research on anticoagulant peptides?

A1: The research focuses on determining the amino acid sequence of an anticoagulant peptide produced when the protein fibrinogen is broken down by the enzyme plasmin []. 4-Imidazolidinepropanoic acid, 5-oxo-1-phenyl-2-thioxo- (PTH-glutamic acid) is a derivative formed when the amino acid glutamic acid reacts with phenylisothiocyanate during Edman degradation. Identifying PTH-glutamic acid within the peptide sequence helps researchers understand the peptide's structure and how it might be interacting with clotting factors to produce its anticoagulant effect.

Q2: What analytical techniques were employed in this study to identify and differentiate PTH-glutamic acid from other PTH-amino acids?

A2: The researchers used thin-layer chromatography to identify the PTH-amino acids, including PTH-glutamic acid []. They employed two different solvent systems (chloroform-methanol and heptane-ethylene chloride-propionic acid) to ensure clear separation and identification of the PTH-amino acids, particularly for differentiating PTH-glutamic acid from PTH-glutamine, which can have similar chromatographic properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-5-[(2-furylmethyl)thio]-2-methylpyridazin-3(2h)-one](/img/structure/B1586412.png)